molecular formula C11H9BrClNO2 B2474457 ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate CAS No. 2162414-76-6

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate

Cat. No.: B2474457
CAS No.: 2162414-76-6
M. Wt: 302.55
InChI Key: ILUKYMDKGXLVFZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate (CAS 2162414-76-6) is a high-value halogenated indole derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C11H9BrClNO2 and a molecular weight of 302.55 g/mol, this compound features a multifunctional indole scaffold that allows for diverse chemical modifications . Its primary research application lies in the development of Cannabinoid receptor 1 (CB1) allosteric modulators, where the indole-2-carboxylate scaffold has been identified as fundamental for creating potent compounds that influence Gi protein coupling and ERK1/2 pathway activation . This compound also shows significant potential in antiviral research, particularly as a precursor for developing HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole-2-carboxylic acid core demonstrates metal-chelating capabilities with Mg2+ ions in the enzyme's active site . The strategic bromo and chloro substituents at the 4 and 5 positions of the indole ring enhance both the compound's reactivity in further synthetic transformations and its binding interactions with biological targets through steric and electronic effects. Researchers utilize this building block extensively in structure-activity relationship (SAR) studies and for introducing photoactivatable functionalities such as benzophenone or aryl azide groups for mapping allosteric binding sites . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(13)10(6)12/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKYMDKGXLVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor followed by esterification. One common method starts with the bromination of 5-chloroindole using bromine in an appropriate solvent. The resulting 4-bromo-5-chloroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

  • Anticancer Activity : The compound has demonstrated significant potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including colon cancer cells (HCT-116) through caspase activation. Molecular docking studies suggest it may act as a protein kinase inhibitor, particularly against VEGFR-2 .
  • Antiviral Properties : Research has shown that this compound can inhibit HIV-1 reverse transcriptase, indicating its potential for therapeutic strategies against HIV .
  • Antimicrobial Activity : In vitro assays reveal that this compound exhibits superior antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Chemical Synthesis

  • Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis, allowing for the development of more complex molecules, including pharmaceuticals and agrochemicals .
  • Synthetic Routes : The synthesis typically involves bromination and chlorination of an indole precursor followed by esterification with ethyl chloroformate .

Biological Studies

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth .
  • Subcellular Localization : The compound's localization within cells can influence its biological activity, affecting how it interacts with molecular targets .

Anticancer Activity

A study investigated the effects of this compound on HCT-116 colon cancer cells. The compound was found to significantly inhibit cell growth and induce apoptosis through caspase activation. Molecular docking studies indicated its potential as a protein kinase inhibitor with preferential activity against VEGFR-2.

Antiviral Properties

Research highlighted the compound's role as an effective inhibitor of HIV-1 reverse transcriptase, showcasing its potential in developing therapeutic strategies against HIV. The specific substitution pattern on the indole ring was crucial for its inhibitory potency against both wild-type and drug-resistant variants of the enzyme.

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing cellular pathways. The bromine and chlorine substituents may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Ethyl 4-chloro-1H-indole-2-carboxylate
  • Ethyl 5-chloro-1H-indole-2-carboxylate

Uniqueness

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine substituents on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent .

Biological Activity

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogenated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}BrClN2_{2}O2_{2}, with a molecular weight of approximately 316.58 g/mol. The presence of bromine and chlorine atoms at specific positions on the indole ring contributes to its reactivity and biological activity .

Indole derivatives, including this compound, are known to interact with various biological targets, influencing several biochemical pathways. The compound's mechanism of action may involve:

  • Inhibition of Enzymes : this compound has been shown to inhibit enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example:

Cell Line IC50_{50} (µM) Notes
LOX-IMVI (melanoma)0.96Strong BRAF V600E inhibitor
Other cancer linesRanges from 0.12 to 1.12Effective against mutant EGFR/BRAF pathways

In a study involving a series of indole derivatives, this compound exhibited an IC50_{50} value comparable to other potent inhibitors, suggesting its potential as an effective anticancer agent .

Antimicrobial Properties

Halogenated indoles are recognized for their antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, indicating its potential as an antibacterial agent .

Antiviral Activity

Research suggests that this compound may also possess antiviral properties, although detailed studies are still required to elucidate its efficacy against specific viral pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Activity : A study reported that derivatives similar to this compound showed GI50_{50} values ranging from 29 nM to 78 nM against various cancer cell lines, with significant inhibition observed in mutant EGFR/BRAF pathways .
  • Structural Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the indole structure can enhance biological activity, suggesting avenues for developing more potent analogs .
  • Synthesis and Evaluation : The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity .

Q & A

Q. How is ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate synthesized, and what key intermediates are involved?

Methodological Answer: The synthesis typically follows a multi-step protocol:

Diazotization and Reduction : Start with 4-bromoaniline to form 4-bromophenylhydrazine via diazotization (NaNO₂/HCl) followed by reduction (SnCl₂/HCl) .

Cyclization : React the hydrazine with ethyl pyruvate under acidic conditions (e.g., acetic acid) to yield ethyl 5-bromo-1H-indole-2-carboxylate.

Halogenation : Introduce the chloro substituent at position 5 using chlorinating agents (e.g., NCS or Cl₂ gas) under controlled temperature (0–25°C) .

Q. Key Intermediates :

StepIntermediateRole
14-BromophenylhydrazinePrecursor for indole cyclization
2Ethyl 5-bromo-1H-indole-2-carboxylateCore indole scaffold
3Halogenated intermediateSubstrate for regioselective substitution

Q. What analytical techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., downfield shifts for Br/Cl at C4/C5) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ expected at m/z 316.94 for C11_{11}H8_8BrClNO2_2) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å) .
  • TLC/HPLC : Monitors reaction progress (e.g., Rf = 0.30 in EtOAc/hexane 70:30) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during bromo/chloro substitution on the indole core?

Methodological Answer: Regioselectivity is influenced by:

  • Directing Groups : Electron-donating groups (e.g., –OCH3_3) at C3/C4 direct electrophilic substitution to C5 .
  • Reagent Choice : N-Bromosuccinimide (NBS) for bromination at C4; Cl₂ gas for C5 chlorination under inert conditions.
  • Temperature Control : Lower temperatures (0°C) favor kinetic control, minimizing side products .

Q. What strategies optimize coupling reactions for carboxamide derivatives of this compound?

Methodological Answer:

  • Coupling Agents : Use EDC·HCl/HOBt or DCC/DMAP for amide bond formation.
  • Solvent Optimization : DMF or CH2_2Cl2_2 enhances solubility of polar intermediates .
  • Base Selection : DIPEA or TEA neutralizes HCl byproducts, improving reaction efficiency .

Q. Example Protocol :

Dissolve this compound (1 eq) in DMF.

Add EDC·HCl (1.5 eq), HOBt (1.2 eq), and DIPEA (2 eq).

React with primary amines (1.2 eq) at 0°C → RT for 12 h.

Purify via column chromatography (EtOAc/hexane) .

Q. How do computational methods aid in predicting reactivity or binding interactions of derivatives?

Methodological Answer:

  • DFT Calculations : Model electronic effects (e.g., Fukui indices predict nucleophilic attack sites) .
  • Molecular Docking : Screen derivatives against biological targets (e.g., bacterial enzymes) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Case Study :
A derivative with a –CF3_3 group showed enhanced antibacterial activity due to improved hydrophobic interactions (ΔG = -9.2 kcal/mol) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Use HPLC (≥98% purity) to rule out impurities affecting activity .
  • Assay Standardization : Compare MIC values under identical conditions (e.g., pH 7.4, 37°C) .
  • Structural Confirmation : Re-analyze active derivatives via 1H^1H NMR to confirm functionalization .

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